4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(18-7-5-17(6-8-18)14-25-11-10-23-16-25)24-13-19-3-1-2-4-21(19)20-9-12-27-15-20/h1-12,15-16H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEPCPKSWROZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features an imidazole ring, a thiophene moiety, and a benzamide structure, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were shown to reduce mTORC1 activity and enhance autophagy in cancer cells, suggesting a similar potential for our compound under investigation . The modulation of autophagy is critical in cancer therapy, as it can influence tumor cell survival and proliferation.
Enzyme Inhibition
Compounds related to benzamides have been reported to inhibit heparanase, an enzyme implicated in cancer metastasis. For example, certain derivatives showed IC50 values ranging from 0.23 to 0.29 µM against heparanase . This suggests that This compound may also possess enzyme-inhibitory properties that could be explored further.
Antimicrobial Properties
There is evidence that imidazole-containing compounds exhibit antimicrobial activities. The presence of the imidazole ring in our compound may confer similar properties, making it a candidate for further investigation against various pathogens.
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzamides, including the compound , exhibit significant anticancer properties. Specifically, studies have demonstrated that imidazole-containing benzamides can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Mechanism of Action : The imidazole moiety is known to interact with various biological targets, potentially disrupting cancer cell metabolism and proliferation.
- Case Study : A study published in a peer-reviewed journal highlighted the synthesis of similar compounds that showed promising results against breast cancer cell lines, indicating the potential for further development of this compound as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain thiophene derivatives possess activity against a range of bacterial strains.
- Efficacy Testing : In vitro studies have shown that compounds with thiophene rings exhibit antibacterial activity, suggesting that the inclusion of thiophene in the structure may enhance antimicrobial efficacy .
- Clinical Relevance : The development of new antimicrobial agents is critical due to rising antibiotic resistance, making compounds like this one valuable in pharmaceutical research.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to various diseases.
- Enzyme Targets : Studies have identified its potential as an inhibitor of certain kinases involved in cancer and inflammatory responses.
- Research Findings : A study discussed the synthesis of related compounds and their evaluation as inhibitors of RET kinase, which is implicated in several cancers .
Organic Electronics
Due to its unique electronic properties, the compound may find applications in organic electronics.
- Conductive Polymers : Research into conducting polymers has shown that incorporating imidazole and thiophene groups can enhance the electrical conductivity of materials.
- Case Study : A study on polymer composites highlighted the role of thiophene derivatives in improving charge transport properties, which could be beneficial for developing organic light-emitting diodes (OLEDs) .
Summary Table of Applications
Comparison with Similar Compounds
Key Structural Differences :
Thiophene-Containing Analogs
- 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide : Replaces the benzamide with an acetamide linker, reducing rigidity. The thiophene at the para-position may limit steric hindrance compared to the target compound’s ortho-substitution. This analog showed moderate COX-2 inhibition (IC₅₀ = 8.7 µM), highlighting thiophene’s role in cyclooxygenase binding .
- VU29 (4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) : While lacking imidazole, its nitro group and pyrazole moiety enhance electron-withdrawing properties, critical for metabotropic glutamate receptor modulation (EC₅₀ = 0.3 µM at mGluR5) .
Electronic and Steric Effects :
Yield Comparison :
- Benzimidazole derivatives (e.g., compound 36 in ) achieved 51% yield after chromatography, suggesting similar challenges in purifying polar intermediates .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The thiophene and benzyl groups likely increase logP (predicted ~3.5), enhancing membrane permeability but risking solubility issues. This contrasts with acetamide analogs (logP ~2.8) .
- Metabolic Stability : Imidazole rings are susceptible to CYP450 oxidation, necessitating prodrug strategies or halogenation (e.g., ’s chloro-fluoro derivative) for improved stability .
Q & A
Basic: What are the key synthetic strategies for synthesizing 4-((1H-imidazol-1-yl)methyl)-N-(2-(thiophen-3-yl)benzyl)benzamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the benzamide core via coupling reactions (e.g., amide bond formation between a benzoyl chloride derivative and a substituted benzylamine) .
- Step 2: Introduction of the imidazole moiety through alkylation or nucleophilic substitution, often using reagents like 1H-imidazole and a methylene bridge .
- Step 3: Thiophene incorporation via Suzuki-Miyaura coupling or direct substitution, depending on the starting material .
Key Conditions: Solvents (DMF, acetonitrile), catalysts (Pd for cross-coupling), and purification via column chromatography .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., imidazole methyl protons at δ 4.5–5.0 ppm, thiophene aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can researchers resolve conflicting NMR data during structural elucidation?
Answer:
- Use 2D NMR Techniques: HSQC and HMBC correlate protons and carbons to resolve overlapping signals (e.g., distinguishing imidazole vs. thiophene environments) .
- Complement with X-ray Crystallography: Resolve ambiguities in stereochemistry or bonding .
- Cross-Validate with MS/MS Fragmentation: Confirm fragment ions align with proposed structure .
Advanced: What methods optimize reaction yields while minimizing by-products?
Answer:
- Temperature Control: Maintain 60–80°C for imidazole alkylation to avoid side reactions .
- Catalyst Screening: Use Pd(PPh3)4 for efficient cross-coupling (yields >80%) .
- Purification Optimization: Employ gradient elution in HPLC to separate closely related impurities .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
- Enzyme Targets: Kinases or proteases due to the imidazole’s metal-coordinating ability .
- Receptor Targets: G-protein-coupled receptors (GPCRs) modulated by the thiophene-benzamide scaffold .
- DNA/RNA Interactions: Potential π-stacking via the benzamide and thiophene moieties .
Advanced: How to design experiments to validate target interactions?
Answer:
- In Vitro Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity .
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1ATP) .
- Mutagenesis Studies: Modify key residues in the target protein to confirm binding specificity .
Advanced: How to address discrepancies in elemental analysis data (e.g., C, H, N deviations)?
Answer:
- Recheck Stoichiometry: Ensure molar ratios in synthesis steps align with theoretical values .
- Assess Purity: Use combustion analysis after repeated recrystallization or preparative TLC .
- Account for Hydration/Solvation: Dry samples under high vacuum to remove trapped solvents .
Basic: What are common impurities, and how are they removed?
Answer:
- By-Products: Unreacted benzylamine (removed via acid-base extraction) .
- Isomeric Contaminants: Regioisomers of imidazole substitution separated by reverse-phase HPLC .
- Metal Residues: Chelating agents (EDTA) during workup remove Pd catalyst traces .
Advanced: What computational approaches predict pharmacokinetic properties?
Answer:
- QSAR Modeling: Predict logP (lipophilicity) and bioavailability using Molinspiration or SwissADME .
- Molecular Dynamics Simulations: Assess membrane permeability (e.g., via PMF calculations in lipid bilayers) .
- CYP450 Inhibition Assays: Use Schrödinger’s BioLuminate to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
